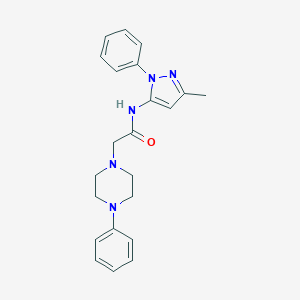![molecular formula C30H23N5O2 B292845 2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide](/img/structure/B292845.png)
2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide, also known as compound 1, is a novel small molecule that has been of interest to the scientific community due to its potential applications in the field of drug discovery. This compound has been shown to exhibit promising biological activity against certain disease targets, making it a potential candidate for the development of new therapeutic agents.
科学研究应用
Compound 1 has been studied extensively in the field of drug discovery due to its potential applications in the treatment of various diseases. It has been shown to exhibit promising biological activity against certain disease targets, including cancer, inflammation, and neurological disorders. In cancer research, 2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, 2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide 1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, 2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
作用机制
The mechanism of action of 2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide 1 is not yet fully understood, but it is believed to act through multiple pathways. In cancer research, 2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide 1 has been shown to inhibit the activity of certain enzymes involved in cell proliferation, such as cyclin-dependent kinases. In inflammation research, 2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide 1 has been shown to inhibit the activity of certain enzymes involved in the production of pro-inflammatory cytokines, such as cyclooxygenase-2. In neurological research, 2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide 1 has been shown to reduce oxidative stress and inflammation by activating certain antioxidant pathways.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide 1 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In inflammation research, 2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide 1 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of certain immune cells. In neurological research, 2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide 1 has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
Compound 1 has several advantages for lab experiments, including its high purity and yield, and its potential applications in the treatment of various diseases. However, there are also some limitations to using 2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide 1 in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide 1. One area of research is the optimization of the synthesis process to improve the yield and purity of 2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide 1. Another area of research is the identification of the specific disease targets of 2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide 1 and the development of new therapeutic agents based on this 2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide 1 and its potential applications in the treatment of various diseases.
合成方法
Compound 1 can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis process involves the use of a pyridine derivative, which is reacted with a substituted phenylacetic acid to form an intermediate 2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide. This intermediate is then reacted with a substituted pyrazole to form the final product, 2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide 1. The synthesis process has been optimized to yield high purity and high yield of 2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide 1.
属性
分子式 |
C30H23N5O2 |
|---|---|
分子量 |
485.5 g/mol |
IUPAC 名称 |
2-[3-cyano-4-(1,3-diphenylpyrazol-4-yl)-6-(4-methylphenyl)pyridin-2-yl]oxyacetamide |
InChI |
InChI=1S/C30H23N5O2/c1-20-12-14-21(15-13-20)27-16-24(25(17-31)30(33-27)37-19-28(32)36)26-18-35(23-10-6-3-7-11-23)34-29(26)22-8-4-2-5-9-22/h2-16,18H,19H2,1H3,(H2,32,36) |
InChI 键 |
LWLOBJDQNKAEGN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C#N)OCC(=O)N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C#N)OCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one](/img/structure/B292766.png)
![methyl 7-methyl-3-oxo-5-(2-thienyl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292768.png)
![2,4-Bis(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B292770.png)
![2-[2-(4-Chlorophenyl)-2-oxoethoxy]-6-(2-furyl)-4-(2-thienyl)nicotinonitrile](/img/structure/B292772.png)
![4-(2-Furyl)-2-[2-oxo-2-(2-thienyl)ethoxy]-6-(2-thienyl)nicotinonitrile](/img/structure/B292774.png)
![2-benzylsulfanyl-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292776.png)
![5-(2,4-dichlorophenyl)-8,8-dimethyl-2-(2-oxopropylsulfanyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292777.png)
![5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292779.png)
![ethyl 1-phenyl-5-[(4-toluidinocarbonyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B292781.png)
![6-Fluoro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B292782.png)
![2-(allylsulfanyl)-3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B292786.png)
![6-amino-5-{(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B292787.png)
![6-amino-5-{(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methyl}-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B292788.png)